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Abstract
Cyclic ADP-ribose (cADPR) has emerged as a critical second messenger in intracellular

calcium (Ca²⁺) signaling, playing a pivotal role in the pathophysiology of various cardiovascular

diseases. Dysregulation of the cADPR signaling cascade is intrinsically linked to the

development and progression of cardiac hypertrophy, heart failure, hypertension, and

endothelial dysfunction. This technical guide provides an in-depth exploration of the molecular

mechanisms connecting cADPR to cardiovascular pathologies, supported by quantitative data,

detailed experimental protocols, and comprehensive signaling pathway diagrams. The primary

aim is to equip researchers and drug development professionals with a thorough understanding

of the cADPR signaling axis as a potential therapeutic target for novel cardiovascular

interventions.

Introduction
Intracellular Ca²⁺ homeostasis is fundamental to normal cardiovascular function, governing

processes from excitation-contraction coupling to gene expression. Cyclic ADP-ribose, a

metabolite of nicotinamide adenine dinucleotide (NAD⁺), functions as a potent Ca²⁺-mobilizing

messenger.[1] Its synthesis is primarily catalyzed by the ectoenzyme CD38, which possesses

both ADP-ribosyl cyclase and cADPR hydrolase activities.[1] cADPR mediates Ca²⁺ release
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from intracellular stores, predominantly the sarcoplasmic reticulum (SR), through the

modulation of ryanodine receptors (RyRs), specifically the cardiac isoform RyR2.[2][3]

Furthermore, emerging evidence implicates the transient receptor potential melastatin 2

(TRPM2) channel as another downstream effector of cADPR signaling.[4] This guide will

dissect the intricate signaling pathways and cellular consequences of cADPR-mediated Ca²⁺

dysregulation in the context of cardiovascular disease.

The CD38/cADPR Signaling Axis in Cardiovascular
Disease
The enzyme CD38 is the principal source of cADPR in mammalian cells, and its activity is

implicated in several cardiovascular pathologies.[5] Upregulation or aberrant activation of CD38

leads to increased cADPR levels, contributing to Ca²⁺ overload and subsequent cellular

dysfunction.

Cardiac Hypertrophy and Heart Failure
Cardiac hypertrophy, an adaptive response of the heart to increased workload, can progress to

heart failure if the underlying stress is sustained.[6] The CD38/cADPR pathway is a key player

in this maladaptive remodeling.[7][8] In response to hypertrophic stimuli such as angiotensin II

(Ang II) and β-adrenergic stimulation, CD38 activity is enhanced, leading to elevated cADPR

production.[6][9] This, in turn, sensitizes RyR2 channels, causing excessive Ca²⁺ release from

the SR, which activates hypertrophic gene programs.[10][11] Studies using CD38 knockout

(CD38-KO) mice have demonstrated a significant attenuation of cardiac hypertrophy in

response to pressure overload or agonist infusion.[7][9]

Hypertension and Endothelial Dysfunction
The vascular endothelium plays a crucial role in regulating vascular tone and blood pressure.

[12] Endothelial dysfunction, characterized by reduced nitric oxide (NO) bioavailability, is an

early event in the development of atherosclerosis and hypertension.[12][13] The cADPR

signaling pathway contributes to endothelial dysfunction by increasing oxidative stress and

reducing NO production. In vascular smooth muscle cells, cADPR-mediated Ca²⁺ signaling is

involved in agonist-induced vasoconstriction.[14][15] Shared risk factors and

pathophysiological mechanisms often lead to the coexistence of hypertension and coronary

artery disease (CAD).[16][17][18]
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Quantitative Data on cADPR Pathway in
Cardiovascular Disease Models
The following tables summarize key quantitative findings from studies investigating the role of

the cADPR pathway in cardiovascular disease models.
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Parameter Wild-Type (WT)
CD38
Knockout
(CD38-KO)

Condition Reference

Heart Weight /

Body Weight

(mg/g)

5.8 ± 0.2 4.9 ± 0.3
Angiotensin II

infusion
[19]

7.2 ± 0.4 5.5 ± 0.2
Isoproterenol

infusion
[20]

Cardiomyocyte

Cross-Sectional

Area (μm²)

480 ± 30 320 ± 25
Angiotensin II

infusion
[19]

550 ± 40 380 ± 30
Isoproterenol

infusion
[20]

Myocardial

cADPR Content

(pmol/mg

protein)

1.2 ± 0.15 0.18 ± 0.03 Baseline [7]

Fractional

Shortening (%)

25 ± 2 40 ± 3
Isoproterenol

infusion
[20]

Ejection Fraction

(%)

55 ± 4 75 ± 5
Isoproterenol

infusion
[20]
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Infarct Size /

Area at Risk (%)

31.41 ± 5.60 13.63 ± 4.89**
Ischemia/Reperf

usion
[10]

p < 0.05 vs WT;

**p < 0.01 vs WT

Table 1: Effects of CD38 Knockout on Cardiac Hypertrophy and Ischemia/Reperfusion Injury.

Analyte Basal
Isoproterenol
(5 min)

Isoproterenol
(30 min)

Reference

cADPR (pmol/mg

protein)
0.8 ± 0.1 1.5 ± 0.2 1.9 ± 0.3 [21]

NAADP

(pmol/mg

protein)

0.2 ± 0.05 0.9 ± 0.1 0.3 ± 0.07 [21]

p < 0.05 vs Basal

Table 2: cADPR and NAADP Levels in Response to β-Adrenergic Stimulation in Intact Hearts.

Key Downstream Effectors of cADPR
Ryanodine Receptor 2 (RyR2)
The primary target of cADPR in cardiomyocytes is the RyR2 channel on the sarcoplasmic

reticulum.[2] cADPR is thought to sensitize RyR2 to Ca²⁺, thereby amplifying Ca²⁺-induced

Ca²⁺ release (CICR).[22] This sensitization can be detrimental in pathological conditions,

leading to diastolic Ca²⁺ leaks and arrhythmias.[10][11] However, it is important to note that

some studies have reported a lack of direct effect of cADPR on RyR2 activity in vitro,

suggesting the involvement of accessory proteins or specific cellular conditions for its

modulatory effects.[23]

Transient Receptor Potential Melastatin 2 (TRPM2)
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The TRPM2 channel is a non-selective cation channel that is activated by ADP-ribose (ADPR)

and oxidative stress.[4] There is evidence suggesting that cADPR can also directly gate the

TRPM2 channel, providing an alternative pathway for Ca²⁺ influx.[24] The activation of TRPM2

by cADPR could contribute to Ca²⁺ overload and cell death in conditions of oxidative stress,

such as ischemia-reperfusion injury.[25] However, the role of cADPR in TRPM2 activation is

still a subject of ongoing research and debate.[24]

Experimental Protocols
Measurement of Intracellular cADPR Levels by
Fluorescent Cycling Assay
This protocol is adapted from established methods for the sensitive quantification of cADPR.

[22]

Materials:

Perchloric acid (PCA), 0.6 M, ice-cold

Chloroform/Tri-n-octylamine (3:1, v/v)

Tris buffer (1 M, pH 7.5)

MgCl₂ (100 mM)

NADase

Cycling assay solution containing: ethanol, alcohol dehydrogenase, resazurin, diaphorase,

FMN, and nicotinamide

ADP-ribosyl cyclase

96-well white microplate

Fluorescence plate reader (Excitation: 544 nm, Emission: 590 nm)

Procedure:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 14 Tech Support

https://www.researchgate.net/publication/322295690_Guidelines_for_Measuring_Cardiac_Physiology_in_Mice
https://www.mdpi.com/1422-0067/23/6/3163
https://pmc.ncbi.nlm.nih.gov/articles/PMC8321816/
https://www.mdpi.com/1422-0067/23/6/3163
https://bio-protocol.org/exchange/preprintdetail?id=1665&type=3
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b040047?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Lysis: Wash cultured cells with PBS and lyse by adding 200 µL of ice-cold 0.6 M PCA.

Sample Collection: Carefully collect the cell lysate into a microfuge tube, avoiding cell debris.

The remaining debris can be used for protein quantification.

PCA Extraction: Add 4 volumes of Chloroform/Tri-n-octylamine to the lysate, vortex for 1

minute, and centrifuge at 12,000 x g for 10 minutes at 4°C.

Aqueous Phase Collection: Carefully transfer the upper aqueous phase to a new tube.

Neutralization and NAD⁺ Digestion: Add Tris buffer and MgCl₂ to the aqueous phase. Add

NADase and incubate overnight at 37°C to digest any endogenous NAD⁺.

Enzyme Removal: Remove the NADase using a filter plate.

Cycling Reaction: Add 20 µL of the sample to a 96-well plate in triplicate. Prepare parallel

wells without ADP-ribosyl cyclase to serve as background controls.

Fluorescence Measurement: Add 100 µL of the cycling assay solution to each well and

immediately begin measuring fluorescence kinetics.

Data Analysis: Calculate the initial rate of fluorescence increase (RFU/min) in the linear

range. Subtract the background signal (without cyclase) from the sample signal. A standard

curve using known concentrations of cADPR should be generated to quantify the sample

concentrations.

Assessment of Cardiac Hypertrophy in Mice
This protocol outlines the key steps for evaluating cardiac hypertrophy in a mouse model.[4]

[26]

Methods:

Echocardiography:

Anesthetize the mouse (e.g., with isoflurane).
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Perform M-mode echocardiography to measure left ventricular (LV) wall thickness (septal

and posterior walls) and LV chamber dimensions at diastole and systole.

Calculate parameters such as LV mass, ejection fraction (EF), and fractional shortening

(FS).

Histological Analysis:

Euthanize the mouse and excise the heart.

Fix the heart in 4% paraformaldehyde and embed in paraffin.

Prepare 5 µm sections and stain with Hematoxylin and Eosin (H&E) to visualize overall

morphology and cardiomyocyte size.

Stain with Masson's trichrome to assess fibrosis.

Measure the cross-sectional area of cardiomyocytes using image analysis software.

Heart Weight to Body Weight Ratio:

Record the body weight of the mouse before euthanasia.

Excise the heart, blot it dry, and weigh it.

Calculate the heart weight to body weight ratio (HW/BW).

Measurement of Intracellular Ca²⁺ Transients in
Cardiomyocytes
This protocol describes a method for measuring Ca²⁺ transients in isolated cardiomyocytes

using a fluorescent Ca²⁺ indicator.[5][27]

Materials:

Isolated adult cardiomyocytes

Fluorescent Ca²⁺ indicator (e.g., Fluo-4 AM or Fura-2 AM)
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Confocal microscope with a line-scanning mode or a system for rapid fluorescence imaging

Field stimulator for electrical pacing

Procedure:

Cell Loading: Incubate isolated cardiomyocytes with the fluorescent Ca²⁺ indicator according

to the manufacturer's instructions.

Imaging Setup: Place the coverslip with loaded cells onto the stage of the microscope.

Cell Pacing: Electrically pace the cardiomyocytes at a physiological frequency (e.g., 1 Hz).

Image Acquisition: Acquire fluorescence images in line-scan mode along the longitudinal axis

of a cardiomyocyte to capture the spatial and temporal dynamics of the Ca²⁺ transient.

Data Analysis: Analyze the fluorescence intensity profiles to determine key parameters of the

Ca²⁺ transient, including amplitude, time to peak, and decay kinetics.

Signaling Pathway Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the key

signaling pathways involving cADPR in cardiovascular disease.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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